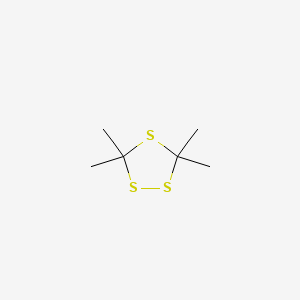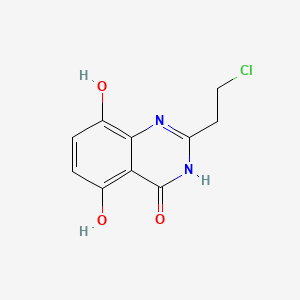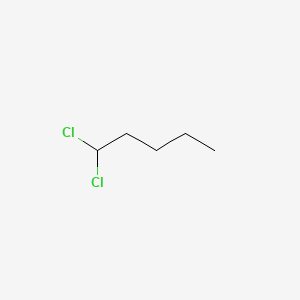
Dichloropentane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloropentane is an organic compound with the molecular formula C5H10Cl2. It is a type of halogenated hydrocarbon, specifically a dichloroalkane, where two chlorine atoms are attached to a pentane backbone. This compound exists in several isomeric forms, including 1,1-dichloropentane, 1,3-dichloropentane, and 1,5-dichloropentane .
準備方法
Synthetic Routes and Reaction Conditions
Dichloropentane can be synthesized through various methods, including:
Halogenation of Pentane: This involves the direct chlorination of pentane using chlorine gas under UV light or heat to produce different isomers of this compound.
Elimination Reactions: This compound can also be prepared by the elimination of hydrogen chloride from pentane derivatives using strong bases like sodium ethoxide.
Industrial Production Methods
Industrial production of this compound typically involves the controlled chlorination of pentane. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are optimized to maximize the yield of the desired isomer .
化学反応の分析
Types of Reactions
Dichloropentane undergoes several types of chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions, alkoxide ions, or amines.
Elimination Reactions: It can also undergo elimination reactions to form alkenes or alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various amines. The reactions are typically carried out in polar solvents like water or alcohols.
Elimination Reactions: Strong bases such as sodium ethoxide or sodium amide are used, often in non-polar solvents like ether or liquid ammonia.
Major Products Formed
Substitution: Products include alcohols, ethers, and amines depending on the nucleophile used.
Elimination: Products include alkenes and alkynes, such as pentene and pentadiene.
科学的研究の応用
Dichloropentane has several applications in scientific research:
Chemistry: It is used as a solvent and as an intermediate in the synthesis of other organic compounds.
Biology: It is used in the preparation of various biochemical reagents and as a solvent in biological assays.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dichloropentane primarily involves its reactivity as a halogenated hydrocarbon. The chlorine atoms in this compound make it susceptible to nucleophilic attack, leading to substitution or elimination reactions. These reactions can alter the molecular structure and properties of this compound, making it a versatile intermediate in organic synthesis .
類似化合物との比較
Similar Compounds
1,2-Dichloroethane: A widely used solvent and intermediate in the production of vinyl chloride.
1,4-Dichlorobutane: Used in the synthesis of polymers and as a solvent.
1,6-Dichlorohexane: Used in the production of nylon and other polymers.
Uniqueness
Dichloropentane is unique due to its specific chain length and the position of chlorine atoms, which influence its reactivity and applications. Its isomeric forms provide versatility in chemical synthesis, making it valuable in various industrial and research applications .
特性
CAS番号 |
30586-10-8 |
|---|---|
分子式 |
C5H10Cl2 |
分子量 |
141.04 g/mol |
IUPAC名 |
1,1-dichloropentane |
InChI |
InChI=1S/C5H10Cl2/c1-2-3-4-5(6)7/h5H,2-4H2,1H3 |
InChIキー |
PGEVTVXEERFABN-UHFFFAOYSA-N |
正規SMILES |
CCCCC(Cl)Cl |
引火点 |
106 °F (NFPA, 2010) |
物理的記述 |
Dichloropentane is a clear colorless to yellow liquid. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Used as a solvent for oil, greases, rubber resins, for degreasing metals and as an insecticide and soil fumigant. |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


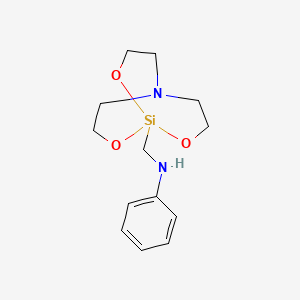
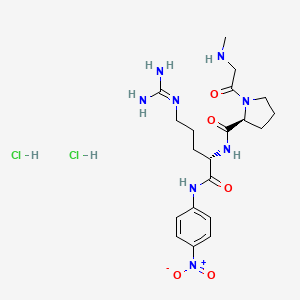

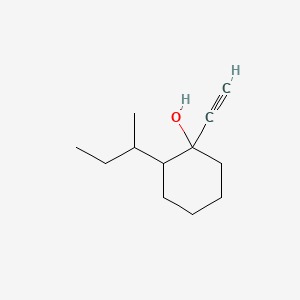
![[(1S)-1-aminoethyl]-[(2S)-2-aminopropanoyl]oxyphosphinic acid](/img/structure/B13834762.png)
![1,2,3,4,5,6-hexakis[4-(2-ethylhexyl)phenyl]benzene](/img/structure/B13834767.png)
![Propanamide, 2-methyl-n-[(2-propenylamino)thioxomethyl]-](/img/structure/B13834775.png)
![3-(Pyridin-3-YL)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13834782.png)
![1-(3-Amino-3,8-diazabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B13834797.png)
![2-[4-(But-3-en-1-yl)piperazin-1-yl]ethan-1-amine](/img/structure/B13834817.png)
